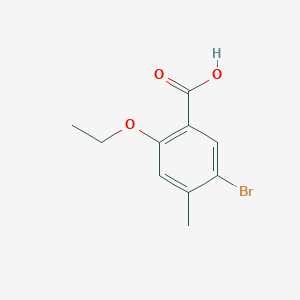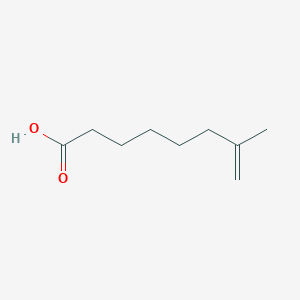![molecular formula C8H8O3S B1370458 Acide 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylique CAS No. 1169491-14-8](/img/structure/B1370458.png)
Acide 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylique
Vue d'ensemble
Description
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid is an organic compound belonging to the class of carboxylic acids and derivatives It is characterized by a fused ring system containing both thiophene and pyran rings
Applications De Recherche Scientifique
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is investigated for its potential use in materials science, such as in the development of organic semiconductors.
Mécanisme D'action
Target of Action
The primary target of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid acts as a potent and competitive inhibitor of Ras-related GTPases . It binds potently to the Rab7 nucleotide binding site , which is involved in the regulation of various cellular processes, including intracellular membrane trafficking and cell migration .
Biochemical Pathways
It is known to antagonize the ras-related protein rab-7 , which plays a key role in the regulation of endocytic trafficking and lysosome biogenesis .
Result of Action
The compound’s action results in the reduction of class switch DNA recombination (CSR) in B cells and survival of plasma cells . This suggests that it may have potential therapeutic applications in conditions where these cellular processes are dysregulated .
Analyse Biochimique
Biochemical Properties
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatase 1B. This enzyme is involved in the regulation of insulin signaling pathways and has been identified as a potential target for the treatment of diabetes and obesity . The compound interacts with the enzyme by forming a salt bridge with the aspartic acid residue at position 48, which enhances its selectivity and inhibitory potency . Additionally, 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid may interact with other proteins and biomolecules, although these interactions are less well-characterized.
Cellular Effects
The effects of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid on various cell types and cellular processes have been studied extensively. In particular, this compound has been shown to increase insulin sensitivity and resistance to obesity in animal models . It influences cell function by modulating cell signaling pathways, including those involved in insulin signaling, and by affecting gene expression related to metabolic processes . Furthermore, 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid has been observed to impact cellular metabolism, potentially altering the balance of metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid exerts its effects primarily through the inhibition of protein tyrosine phosphatase 1B. The compound binds to the active site of the enzyme, forming a stable complex that prevents the dephosphorylation of tyrosine residues on target proteins This inhibition leads to enhanced insulin signaling and improved glucose uptake in cells
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of insulin sensitivity and metabolic regulation . The exact temporal dynamics of these effects are still being elucidated.
Dosage Effects in Animal Models
The effects of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and reduce obesity-related symptoms without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with protein tyrosine phosphatase 1B. This interaction affects the insulin signaling pathway, leading to changes in glucose metabolism and energy homeostasis . The compound may also interact with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites
Transport and Distribution
Within cells and tissues, 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biological effects
Subcellular Localization
The subcellular localization of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid is an important factor in its activity and function. The compound is known to localize to specific cellular compartments, including the cytoplasm and possibly the nucleus Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with its molecular targets and modulate cellular processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiophene derivative, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Oxalyl-Amino)-4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
- 2-Amino-4,7-dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
Uniqueness
4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid is unique due to its specific ring structure and the presence of both thiophene and pyran rings. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-8(10)6-4-12-7-3-11-2-1-5(6)7/h4H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMGBYIAUZTFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620356 | |
| Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169491-14-8 | |
| Record name | 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



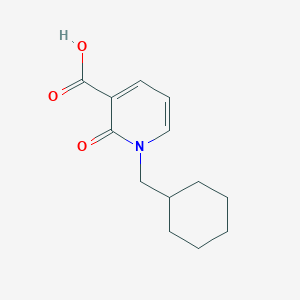

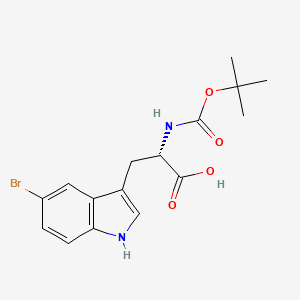
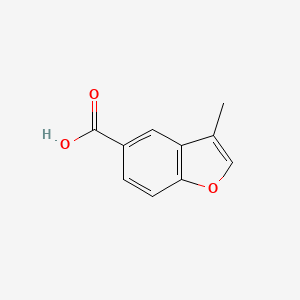

![Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetate](/img/structure/B1370395.png)

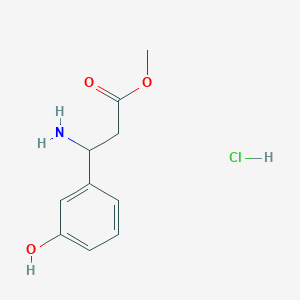
![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)
